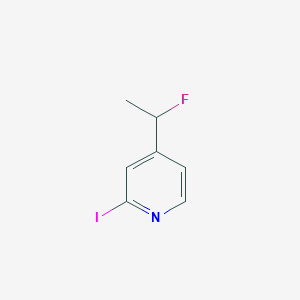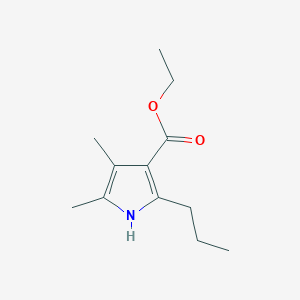
4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H8BrNO4 It is a derivative of indanone, characterized by the presence of bromine, methoxy, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the bromination of 7-methoxyindan-1-one followed by nitration. The reaction conditions often require the use of bromine and nitric acid as reagents, with the process being carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 4-Bromo-7-methoxy-6-aminoindan-1-one.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted indanones, aminoindanones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups contribute to the compound’s overall reactivity and specificity in targeting certain pathways .
類似化合物との比較
Similar Compounds
- 4-Bromo-7-methoxyindan-1-one
- 4-Bromo-7-hydroxyindan-1-one
- 4-Bromo-7-methoxy-6-aminoindan-1-one
Uniqueness
4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activities compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research .
特性
分子式 |
C10H8BrNO4 |
|---|---|
分子量 |
286.08 g/mol |
IUPAC名 |
4-bromo-7-methoxy-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8BrNO4/c1-16-10-7(12(14)15)4-6(11)5-2-3-8(13)9(5)10/h4H,2-3H2,1H3 |
InChIキー |
UXHSPIXXKKOPLF-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1[N+](=O)[O-])Br)CCC2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6,6-Diethoxybicyclo[3.2.0]heptan-2-one](/img/structure/B8447480.png)


